
Phomalactone
Descripción general
Descripción
Phomalactone is a natural product found in Nigrospora, Nigrospora sacchari, and other organisms with data available.
Aplicaciones Científicas De Investigación
1. Antifungal and Antibacterial Properties
Phomalactone has shown significant antimicrobial properties. For instance, it was identified as a potent inhibitor against plant pathogenic fungi, including Phytophthora infestans, where it showed inhibitory activities against mycelial growth, sporangium, and zoospore germination (Kim et al., 2001)(Kim et al., 2001). Furthermore, phomalactone has been found effective against various bacteria and fungi, indicating its potential for the food, cosmetic, and pharmaceutical industries (Hussain et al., 2014)(Hussain et al., 2014).
2. Herbicidal and Phytotoxic Effects
Phomalactone also exhibits herbicidal properties. A study by Fukushima et al. (1998) reported that phomalactone isolated from Nigrospora sacchari showed significant herbicidal effects, causing rapid electrolyte leakage in treated plants (Fukushima et al., 1998). This suggests its potential use in weed management and as a biocontrol agent.
3. Insecticidal Properties
Phomalactone has been identified as having insecticidal properties. A study found that phomalactone from Nigrospora spherica showed larvicidal and adulticidal activities against mosquitoes, including resistant strains of Aedes aegypti and Anopheles quadrimaculatus (Meepagala et al., 2015)(Meepagala et al., 2015).
4. Biocontrol and Plant Pathogenesis
Phomalactone plays a role in plant pathogenesis and biocontrol. It was identified as a major compound causing lesions in Zinnia elegans, which suggests its role in the pathogenic behavior of Nigrospora sphaerica and potential ecological functions in plant-fungi interactions (Meepagala et al., 2015)(Meepagala et al., 2015).
Propiedades
IUPAC Name |
(2S,3S)-3-hydroxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-7-6(9)4-5-8(10)11-7/h2-7,9H,1H3/b3-2+/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDRUMBNXIYUEO-VHJVCUAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C=CC(=O)O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@H]1[C@H](C=CC(=O)O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phomalactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



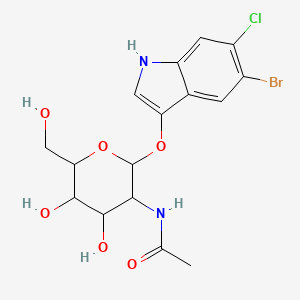




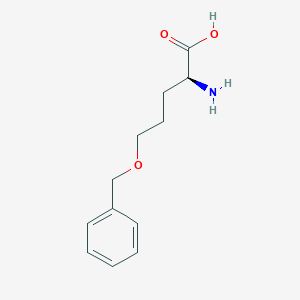
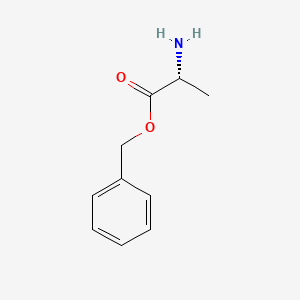
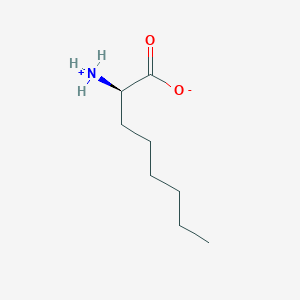
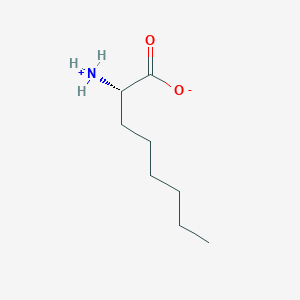
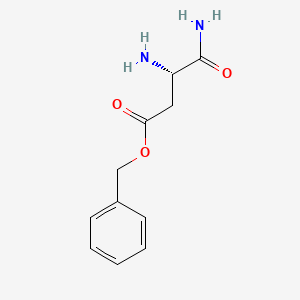
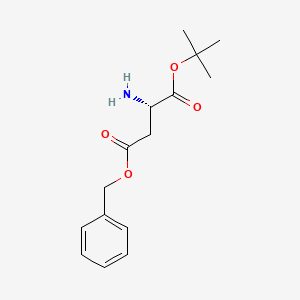
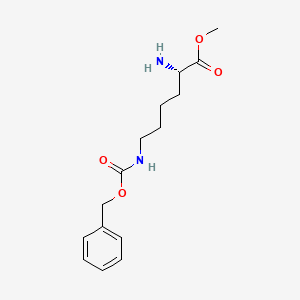
![(2E,4E,6R)-N-[(1'R,3'S,5'R,7'S)-5-hydroxy-6'-oxospiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B7840544.png)
